molecular formula C23H25FN4O4 B2681470 6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380100-23-0

6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2681470
CAS No.: 2380100-23-0
M. Wt: 440.475
InChI Key: PEFXOKACENRVIK-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, an oxan-4-yl group, and a pyrrolidine-3-carbonyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the azetidin-3-yl and pyridazin-3-one rings. Common synthetic routes may involve:

    Formation of the Fluorophenyl Group:

    Formation of the Oxan-4-yl Group: This step involves the synthesis of the oxan-4-yl group, which can be achieved through ring-closing reactions.

    Formation of the Pyrrolidine-3-carbonyl Group: This step involves the synthesis of the pyrrolidine ring, which can be achieved through cyclization reactions.

    Coupling Reactions: The final step involves coupling the synthesized groups to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced to form different reduction states.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in industrial processes, such as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c24-17-3-1-2-15(10-17)20-4-5-21(29)28(25-20)19-13-26(14-19)23(31)16-11-22(30)27(12-16)18-6-8-32-9-7-18/h1-5,10,16,18-19H,6-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFXOKACENRVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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